5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole
CAS No.: 1167447-04-2
Cat. No.: VC2902941
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1167447-04-2 |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-diazenyl-5-methoxy-7-methyl-1H-indol-2-ol |
| Standard InChI | InChI=1S/C10H11N3O2/c1-5-3-6(15-2)4-7-8(5)12-10(14)9(7)13-11/h3-4,11-12,14H,1-2H3 |
| Standard InChI Key | QCJRCQSWVBVKTR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1NC(=C2N=N)O)OC |
| Canonical SMILES | CC1=CC(=CC2=C1NC(=C2N=N)O)OC |
Introduction
Chemical Properties and Structure
5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole (CAS No. 1167447-04-2) is an oxindole derivative characterized by several functional groups strategically positioned on its core structure. The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-diazenyl-5-methoxy-7-methyl-1H-indol-2-ol |
| Standard InChI | InChI=1S/C10H11N3O2/c1-5-3-6(15-2)4-7-8(5)12-10(14)9(7)13-11/h3-4,11-12,14H,1-2H3 |
| Standard InChIKey | QCJRCQSWVBVKTR-UHFFFAOYSA-N |
The structure features a bicyclic framework typical of oxindoles, with the following key structural elements:
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A 5-position methoxy group (OCH3) that influences the electronic properties of the aromatic system
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A 7-position methyl substituent that affects steric properties and lipophilicity
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A 3-position hydrozinyl group (-N-NH) that provides a reactive center for further functionalization
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A 2-oxindole core structure that confers potential biological activity
The compound belongs to the broader class of indole derivatives, which are prevalent in natural products and pharmaceutical compounds. The hydrozinyl group at position 3 is particularly noteworthy as it can participate in various chemical reactions, including condensation and substitution reactions that may enhance the compound's biological profile.
Structural Relationships and Comparisons
Understanding 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole in the context of related compounds provides valuable insights into its potential properties and applications.
Comparison with Related Oxindole Derivatives
Structure-Activity Relationship Considerations
The specific arrangement of functional groups in 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole likely influences its physical, chemical, and biological properties in several ways:
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The methoxy group at position 5 potentially enhances membrane permeability and binding to receptor sites, as observed in related compounds like 5-methoxytryptamine .
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The methyl group at position 7 may influence the lipophilicity and metabolic stability of the molecule.
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The hydrozinyl group at position 3 provides a reactive site for potential hydrogen bonding and interaction with biological targets.
Research Challenges and Future Directions
Despite the potential applications of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole, several research challenges remain to be addressed.
Current Research Limitations
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Limited Availability of Research Data: Specific studies focusing on 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole are relatively scarce in the scientific literature.
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Synthesis Optimization: Efficient and scalable synthesis routes for this compound need further development and optimization.
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Comprehensive Structure-Activity Relationship Studies: More detailed investigations are required to understand how the specific arrangement of functional groups influences biological activity.
Future Research Directions
To advance our understanding of 5-Methoxy-7-methyl-3-hydrozinyl-2-oxindole, several research avenues warrant exploration:
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Development of Efficient Synthesis Protocols: Research into more efficient and selective methods for synthesizing this compound would facilitate its broader use in medicinal chemistry.
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Biological Screening: Comprehensive screening against various biological targets would help identify potential therapeutic applications.
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Derivative Development: The reactive hydrozinyl group offers opportunities for developing derivatives with potentially enhanced biological activities, such as hybrid molecules combining the oxindole core with other bioactive scaffolds .
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Pharmacokinetic and Metabolic Studies: Investigations into the absorption, distribution, metabolism, and excretion profiles would provide valuable insights for drug development applications.
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